molecular formula C9H11Cl2N3 B15227061 4,6-Dichloro-2-(piperidin-2-yl)pyrimidine

4,6-Dichloro-2-(piperidin-2-yl)pyrimidine

Cat. No.: B15227061
M. Wt: 232.11 g/mol
InChI Key: QKBZZOROBBWSDN-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(piperidin-2-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a piperidine ring at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(piperidin-2-yl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with piperidine under specific conditions. One common method involves heating 4,6-dichloropyrimidine with piperidine in the presence of a base such as sodium carbonate or potassium carbonate in a suitable solvent like ethanol or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atoms with the piperidine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(piperidin-2-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation or reduction can lead to different oxidation states or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(piperidin-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound can inhibit or activate specific pathways, leading to desired biological outcomes. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-2-(piperidin-2-yl)pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and piperidine groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and form complex structures further enhances its utility in synthetic and medicinal chemistry .

Properties

Molecular Formula

C9H11Cl2N3

Molecular Weight

232.11 g/mol

IUPAC Name

4,6-dichloro-2-piperidin-2-ylpyrimidine

InChI

InChI=1S/C9H11Cl2N3/c10-7-5-8(11)14-9(13-7)6-3-1-2-4-12-6/h5-6,12H,1-4H2

InChI Key

QKBZZOROBBWSDN-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NC(=CC(=N2)Cl)Cl

Origin of Product

United States

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